Trt-Dab Acoh
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Description
Trt-Dab Acoh is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trt-Dab Acoh is primarily used in the field of peptide synthesis . It is a compound that acts as a protecting group for certain amino acids during the synthesis process . The primary targets of this compound are the amino acids that need to be protected during the synthesis, such as cysteine .
Mode of Action
This compound acts as a protecting group for certain amino acids during peptide synthesis . It binds to these amino acids, protecting them from premature reactions during the synthesis process . Once the peptide synthesis is complete, this compound can be selectively removed without affecting the newly formed peptide .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, this compound allows for the selective synthesis of peptides, enabling the creation of complex peptide structures . The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions .
Result of Action
The result of this compound’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, this compound allows for the creation of peptides that might otherwise be difficult or impossible to synthesize . After its removal, the desired peptide remains, having been synthesized without unwanted side reactions .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of this compound, the temperature, and the pH of the environment can all influence its efficacy as a protecting group . Furthermore, the stability of this compound can be affected by these factors, which in turn can impact the overall success of the peptide synthesis .
Properties
IUPAC Name |
acetic acid;N'-tritylbutane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHAOLGEZQRRND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.